OVA (257-264), scrambled
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Overview
Description
The sequence of OVA (257-264), scrambled is Phe-Ile-Leu-Lys-Ser-Ile-Asn-Glu . This compound is used as a control peptide in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OVA (257-264), scrambled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
OVA (257-264), scrambled can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and OxymaPure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
OVA (257-264), scrambled is widely used in scientific research, particularly in immunology and vaccine development. Some of its applications include:
Immunological Studies: Used as a control peptide in studies involving T-cell responses and antigen presentation.
Vaccine Development: Employed to test new adjuvants and immunotherapeutic strategies.
Biological Assays: Utilized in enzyme-linked immunospot (ELISPOT) assays to quantify peptide-specific immune responses.
Mechanism of Action
The mechanism of action of OVA (257-264), scrambled involves its interaction with the immune system. As a scrambled peptide, it does not elicit the same immune response as the native OVA (257-264) peptide. Instead, it serves as a negative control to help differentiate specific immune responses to the native peptide. The molecular targets include T-cell receptors and MHC molecules, which are crucial for antigen presentation and immune activation .
Comparison with Similar Compounds
Similar Compounds
OVA (257-264) (SIINFEKL): The native peptide sequence that elicits a strong CD8+ T-cell response.
OVA (323-339): Another peptide derived from ovalbumin used in immunological studies.
Uniqueness
OVA (257-264), scrambled is unique because it serves as a control peptide, allowing researchers to distinguish between specific and non-specific immune responses. This property makes it invaluable in immunological assays and vaccine development .
Properties
Molecular Formula |
C45H74N10O13 |
---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
DKXJXANQLUXCAB-RUTPOYCXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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